1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Descripción
This compound features a benzodioxol moiety (a methylenedioxy-substituted benzene), a 1,2,3-triazole ring linked to a thiophene group, and a urea bridge. The benzodioxol group is electron-rich and often enhances metabolic stability and binding affinity in medicinal chemistry, while the triazole-thiophene system may contribute to π-π stacking and hydrogen-bonding interactions. The urea linker is a common pharmacophore in enzyme inhibitors, facilitating hydrogen bonding with biological targets .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-15(17-10-1-2-13-14(5-10)23-9-22-13)16-6-11-7-20(19-18-11)12-3-4-24-8-12/h1-5,7-8H,6,9H2,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWUTWBQSSSUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN(N=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzodioxole ring , known for its role in various biological activities.
- A thiophene ring , which contributes to electron delocalization and may enhance biological interaction.
- A triazole moiety , recognized for its diverse pharmacological properties.
The molecular formula is , with a molecular weight of approximately 298.30 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:
- Enzyme Inhibition : The triazole ring can mimic the structure of natural substrates, allowing it to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The benzodioxole unit may facilitate binding to various receptors, influencing signal transduction pathways.
Anticancer Activity
Research has indicated that derivatives containing the triazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can inhibit cancer cell proliferation by targeting key enzymes like telomerase and topoisomerase .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 15.7 | Telomerase inhibition | |
| A549 | 12.5 | Topoisomerase inhibition |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies utilizing disk diffusion methods revealed that it possesses moderate antibacterial activity against several strains of bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 14 |
| S. aureus | 12 |
| P. aeruginosa | 10 |
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated the anticancer efficacy of a series of triazole derivatives similar to our compound. It was found that these compounds significantly reduced cell viability in breast and lung cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Testing
In another investigation, the synthesized compound was tested against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential for development into a therapeutic agent for infections caused by resistant strains .
Comparación Con Compuestos Similares
Table 1: Key Structural and Molecular Properties
*Calculated based on structural similarity.
Key Observations :
- Benzodioxol vs.
- Triazole Linkage : The 1,2,3-triazole in the target compound differs from tetrazole () or pyrazolyl-thiazole (), affecting electron distribution and hydrogen-bonding capacity.
- Urea Bridge : A conserved feature across analogues, critical for hydrogen-bond interactions with biological targets like enzymes .
Table 2: Reported Bioactivity of Related Compounds
Inferences for Target Compound :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
